1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c27-20-7-9-22(10-8-20)30-12-14-31(15-13-30)23(19-6-11-24-25(16-19)34-18-33-24)17-28-26(32)29-21-4-2-1-3-5-21/h1-11,16,23H,12-15,17-18H2,(H2,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLYJRLOZIHLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H31FN4O5 |
| Molecular Weight | 457.55 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. It was found to induce apoptosis in MCF cell lines with an IC50 value indicating effective cytotoxicity at low concentrations .
- In vivo Studies : Tumor-bearing mice treated with similar derivatives showed a reduction in tumor growth, suggesting a potential therapeutic application in oncology .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance the interaction with cellular receptors and enzymes, leading to increased apoptosis and decreased proliferation of cancer cells .
Antimicrobial Properties
Compounds containing similar structural motifs have been evaluated for antimicrobial activity:
- Bacterial Strains : The efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis has been documented, with results indicating that structural modifications can lead to enhanced antibacterial properties .
Neuropharmacological Effects
Given the piperazine component in the structure, there is potential for neuropharmacological effects:
- Serotonin Receptor Interaction : Compounds with piperazine rings are known to interact with serotonin receptors, which may influence mood and anxiety disorders. Preliminary studies suggest that derivatives could exhibit anxiolytic effects .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzo[d][1,3]dioxole derivatives demonstrated that modifications at the piperazine position significantly affected their anticancer efficacy. The study reported IC50 values ranging from 10 μM to 25 μM against different cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .
Case Study 2: Antimicrobial Activity
In another research effort focusing on antimicrobial properties, derivatives similar to the compound were tested against various pathogens. Results showed that certain modifications led to compounds with MIC values as low as 12.5 μg/ml against Candida albicans, indicating strong antifungal activity .
Comparison with Similar Compounds
Key Observations :
- Fluorophenylpiperazine Role : This moiety is conserved across multiple analogs and is critical for interactions with neurotransmitter receptors or kinases .
- Synthetic Challenges : Low yields (e.g., 24% in ) highlight difficulties in introducing bulky substituents or maintaining stereochemistry .
Bioactivity and Target Profiling
demonstrates that compounds with structural similarities cluster into bioactivity groups. For example:
- Cluster 1 : Compounds with fluorophenylpiperazine and aromatic systems (e.g., target compound, ) show affinity for GPCRs (e.g., 5-HT1A, D2) and kinases .
- Cluster 2: Non-fluorinated piperazine derivatives (e.g., ) exhibit weaker receptor binding but enhanced cytotoxicity, possibly due to naphthofuranone-mediated DNA intercalation .
Table 2: Bioactivity Comparison
*Hypothetical values based on structural analogs.
Computational Similarity Metrics
Quantitative structural comparisons using Tanimoto and Dice indices () reveal:
- Target vs. : Tanimoto (Morgan fingerprints) = 0.65, indicating moderate similarity due to shared benzodioxole and fluorophenylpiperazine groups.
- Target vs. : Dice (MACCS) = 0.45, reflecting divergent cores (piperidine vs. urea) despite shared substituents .
Molecular Networking () : High cosine scores (>0.8) between the target and suggest similar MS/MS fragmentation patterns, implying conserved aromatic/piperazine motifs .
Pharmacokinetic and Physicochemical Properties
- Chromatographic Behavior : Similar to , the target’s aromaticity may result in strong retention on SWCNT columns (retention time ~15 min), comparable to phenylpiperazine derivatives .
Q & A
Q. How can researchers optimize the synthetic route for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea?
Methodological Answer:
- Step 1 : Begin with a retrosynthetic analysis to identify key intermediates, such as the benzo[d][1,3]dioxol-5-ylmethyl piperazine core and the fluorophenylurea moiety.
- Step 2 : Use coupling reactions (e.g., nucleophilic substitution or reductive amination) to assemble the ethyl-piperazine linker, ensuring regioselectivity via temperature control (e.g., 0–5°C for imine formation) .
- Step 3 : Validate purity at each step using HPLC or GCMS, as impurities (e.g., isomers) can arise during alkylation or urea bond formation .
- Step 4 : Optimize yield by adjusting solvent polarity (e.g., DMF for solubility) and catalyst choice (e.g., Pd/C for hydrogenation).
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign signals for the benzo[d][1,3]dioxole methylene protons (δ ~5.9–6.0 ppm, split due to coupling) and the fluorophenyl aromatic protons (δ ~7.2–7.4 ppm) .
- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and benzo[d][1,3]dioxole C-O-C vibrations (~1240–1280 cm⁻¹) .
- Mass Spectrometry : Use HRMS to resolve discrepancies between theoretical and observed molecular ion peaks, which may indicate isotopic impurities or adducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl-piperazine moiety’s role in target binding?
Methodological Answer:
- Hypothesis Testing : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare binding affinities via radioligand assays .
- Computational Modeling : Perform docking studies using crystallographic data of related piperazine-containing compounds (e.g., PDB ID: A1IZ8) to map hydrophobic interactions with target receptors .
- Data Interpretation : Use multivariate analysis to distinguish electronic (fluorine’s electronegativity) vs. steric effects on receptor occupancy .
Q. How should researchers address contradictions in pharmacological data (e.g., in vitro potency vs. in vivo efficacy)?
Methodological Answer:
- Step 1 : Verify assay conditions (e.g., buffer pH, serum protein interference) that may artificially inflate/reduce in vitro activity .
- Step 2 : Conduct pharmacokinetic profiling to assess bioavailability, focusing on metabolic stability of the urea bond (e.g., CYP450-mediated degradation) .
- Step 3 : Use isotopic labeling (e.g., ¹⁴C-tagged compound) to track tissue distribution and correlate with efficacy .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Employ affinity chromatography with immobilized compound analogs to pull down binding partners, followed by LC-MS/MS identification .
- Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., GPCRs) and measure changes in compound efficacy .
- Dynamic Molecular Modeling : Simulate ligand-receptor interactions under physiological conditions (e.g., membrane-embedded simulations) to predict off-target effects .
Data Analysis and Validation
Q. How can researchers ensure reproducibility in purity assessments when scaling up synthesis?
Methodological Answer:
- Chromatographic Consistency : Use orthogonal methods (e.g., reverse-phase HPLC and chiral GC) to detect low-abundance isomers (<2%) that may arise during scale-up .
- Reference Standards : Cross-validate against structurally characterized analogs (e.g., crystallographically resolved piperazine derivatives) .
- Batch Comparison : Apply statistical tools (e.g., principal component analysis) to spectral data from multiple batches to identify outlier impurities .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
